molecular formula C12H19NO B13554942 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol

2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol

Cat. No.: B13554942
M. Wt: 193.28 g/mol
InChI Key: IWTJXDVHHXLOTN-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol is a chiral amino alcohol that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with an isopropyl group. Its chiral nature makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. The use of chiral catalysts can enhance the enantioselectivity of the reaction, resulting in the desired enantiomer with high optical purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group on a phenyl-substituted carbon chain. This structural uniqueness makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds and enhances its versatility in chemical reactions .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-3-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)11-5-3-10(4-6-11)7-12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3

InChI Key

IWTJXDVHHXLOTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CO)N

Origin of Product

United States

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